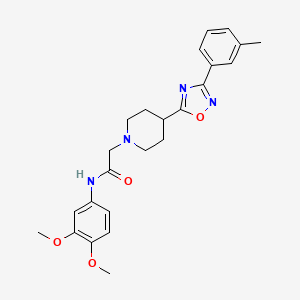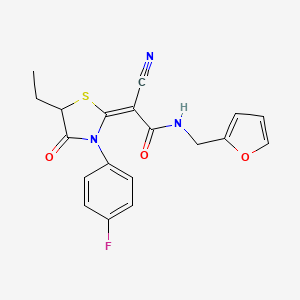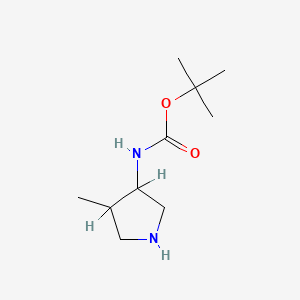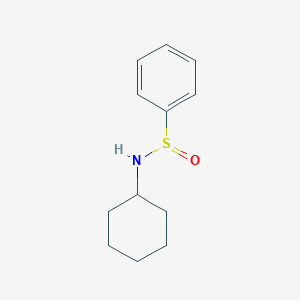
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds related to N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have shown promise in the field of antibacterial research. Research has demonstrated that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound , exhibit moderate to significant antibacterial potentials. These compounds have been specifically noted for their activity against both Gram-negative and Gram-positive bacterial strains, suggesting a broad spectrum of antibacterial effectiveness (Iqbal et al., 2017). Another study corroborates these findings, indicating that N-substituted derivatives of acetamide with 1,3,4-oxadiazole rings show good antibacterial activity, particularly against Gram-negative bacterial strains (Nafeesa et al., 2017).
Antimicrobial and Anti-Proliferative Properties
The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases, structurally related to the compound of interest, have been investigated. These studies reveal that certain derivatives exhibit broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds against various cancer cell lines, such as prostate, colorectal, hepatocellular, epithelioid, and breast cancer, has been noted, suggesting their potential in cancer research (Al-Wahaibi et al., 2021).
Enzyme Inhibition
The synthesized derivatives related to N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have also been evaluated for their enzyme inhibitory potential. Research indicates that these compounds display relative activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, implying their potential application in the treatment of diseases related to enzyme malfunction or overactivity (Rehman et al., 2013).
Molecular Modeling and Pharmacological Evaluation
Molecular modeling and pharmacological evaluation of related compounds have been conducted to assess their pharmacokinetic properties and potential as drug leads. This research has provided valuable insights into the structure-activity relationship, aiding in the development of more effective pharmaceutical agents (Iftikhar et al., 2019).
Potential as Pesticides
Some derivatives of N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have been characterized for their potential use as pesticides. The physicochemical properties and efficacy of these compounds as pesticides have been studied, indicating their possible application in agricultural practices (Olszewska et al., 2011).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-5-4-6-18(13-16)23-26-24(32-27-23)17-9-11-28(12-10-17)15-22(29)25-19-7-8-20(30-2)21(14-19)31-3/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAFTQGZSHLHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2895344.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)
![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)

![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)
![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2895354.png)
![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)